N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide
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Overview
Description
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound that belongs to the thienopyridine class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves a multi-step process. One common method includes the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium by an α-halocarbonyl compound, followed by Thorpe-Ziegler cyclization to form 3-aminothieno[2,3-b]pyridines . The amino group is then diazotized and substituted with an azido group, which is subsequently reacted with triphenylphosphine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(1-hydroxyethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H20N2O3S/c1-11-9-14(10-24-3)15-16(17(12(2)22)25-19(15)20-11)21-18(23)13-7-5-4-6-8-13/h4-9,12,22H,10H2,1-3H3,(H,21,23) |
InChI Key |
QSJAUHSMMQPKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(C)O)NC(=O)C3=CC=CC=C3)COC |
Origin of Product |
United States |
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